molecular formula C12H15NO2 B13568869 4-(Piperidin-2-yl)benzoic acid

4-(Piperidin-2-yl)benzoic acid

Cat. No.: B13568869
M. Wt: 205.25 g/mol
InChI Key: QYUXAHUIKUOCQP-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)benzoic acid is an organic compound that features a piperidine ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)benzoic acid typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a halogenated benzoic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Piperidin-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-2-yl)benzoic acid is unique due to the position of the piperidine ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-piperidin-2-ylbenzoic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2,(H,14,15)

InChI Key

QYUXAHUIKUOCQP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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